![molecular formula C12H14FO6P B12572504 Pentanedioic acid, 2-[[(4-fluorophenyl)hydroxyphosphinyl]methyl]- CAS No. 200698-20-0](/img/structure/B12572504.png)
Pentanedioic acid, 2-[[(4-fluorophenyl)hydroxyphosphinyl]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanedioic acid, 2-[[(4-fluorophenyl)hydroxyphosphinyl]methyl]- is a compound with the molecular formula C12H14FO6P It is known for its unique structure, which includes a fluorophenyl group and a hydroxyphosphinyl group attached to a pentanedioic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentanedioic acid, 2-[[(4-fluorophenyl)hydroxyphosphinyl]methyl]- typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzaldehyde with a phosphinic acid derivative under controlled conditions to form the hydroxyphosphinyl intermediate. This intermediate is then reacted with pentanedioic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired application and the scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanedioic acid, 2-[[(4-fluorophenyl)hydroxyphosphinyl]methyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyphosphinyl group can be oxidized to form phosphonic acid derivatives.
Reduction: The compound can be reduced to form different phosphine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while reduction can produce phosphine derivatives.
Applications De Recherche Scientifique
Pentanedioic acid, 2-[[(4-fluorophenyl)hydroxyphosphinyl]methyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of pentanedioic acid, 2-[[(4-fluorophenyl)hydroxyphosphinyl]methyl]- involves its interaction with specific molecular targets. The hydroxyphosphinyl group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glutaric acid: A simple dicarboxylic acid with a similar backbone but lacking the fluorophenyl and hydroxyphosphinyl groups.
Phosphinic acids: Compounds with similar phosphinic acid groups but different organic backbones.
Fluorophenyl derivatives: Compounds containing the fluorophenyl group but with different functional groups attached.
Uniqueness
Pentanedioic acid, 2-[[(4-fluorophenyl)hydroxyphosphinyl]methyl]- is unique due to its combination of a pentanedioic acid backbone with both a fluorophenyl group and a hydroxyphosphinyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
This detailed article provides a comprehensive overview of pentanedioic acid, 2-[[(4-fluorophenyl)hydroxyphosphinyl]methyl]-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
200698-20-0 |
|---|---|
Formule moléculaire |
C12H14FO6P |
Poids moléculaire |
304.21 g/mol |
Nom IUPAC |
2-[[(4-fluorophenyl)-hydroxyphosphoryl]methyl]pentanedioic acid |
InChI |
InChI=1S/C12H14FO6P/c13-9-2-4-10(5-3-9)20(18,19)7-8(12(16)17)1-6-11(14)15/h2-5,8H,1,6-7H2,(H,14,15)(H,16,17)(H,18,19) |
Clé InChI |
JCNLQFPTNJDDBA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1F)P(=O)(CC(CCC(=O)O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({1-[2-(4-Methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12572427.png)
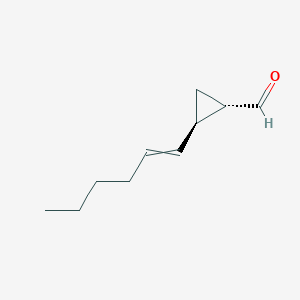
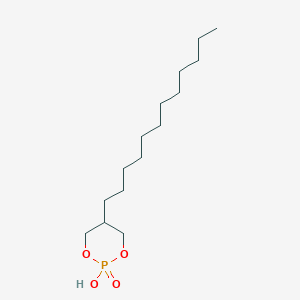
![8-[3-(4-Benzylpiperazin-1-yl)propoxy]quinoline](/img/structure/B12572445.png)
![2-Oxabicyclo[4.2.0]octa-1(6),3,7-trien-5-one, 3,4,7,8-tetramethyl-](/img/structure/B12572450.png)
![6-(4-Nitrophenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12572451.png)
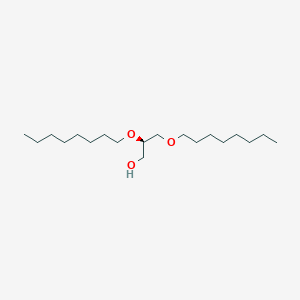
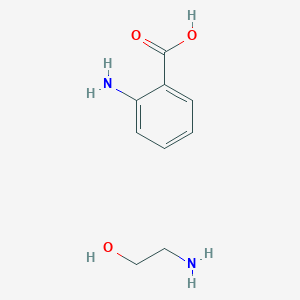
![Methyl 4-[2-(dimethylhydrazinylidene)ethyl]benzoate](/img/structure/B12572475.png)
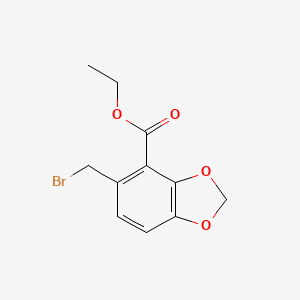

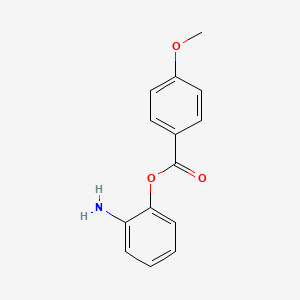
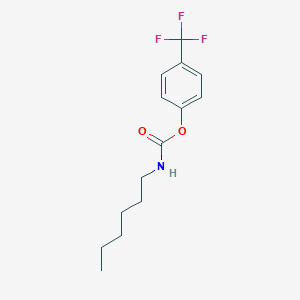
![4-[(2-Aminoethyl)peroxy]butan-1-amine](/img/structure/B12572492.png)
